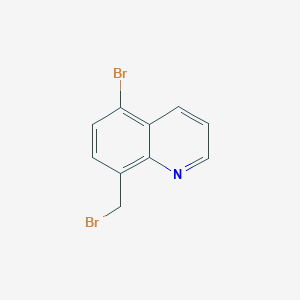
5-Bromo-8-(bromomethyl)quinoline
描述
5-Bromo-8-(bromomethyl)quinoline: is a chemical compound with the molecular formula C10H7Br2N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms, one attached to the quinoline ring and the other to a methyl group at the 8th position. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(bromomethyl)quinoline typically involves the bromination of 8-methylquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a solvent such as carbon tetrachloride or chloroform under reflux conditions. The reaction proceeds as follows:
Bromination of 8-methylquinoline: 8-methylquinoline is treated with N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Bromo-8-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like or .
Reduction Reactions: The compound can be reduced to remove the bromine atoms using reducing agents like zinc dust in the presence of an acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like , , or in polar aprotic solvents such as (DMF) or (DMSO).
Oxidation: Reagents like in aqueous or alcoholic solutions.
Reduction: Reagents like in the presence of or in ethanol.
Major Products Formed:
Substitution: Formation of quinoline derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinoline carboxylic acids or aldehydes.
Reduction: Formation of de-brominated quinoline derivatives.
科学研究应用
Chemistry: 5-Bromo-8-(bromomethyl)quinoline is used as an intermediate in the synthesis of various quinoline derivatives. It is also used in the preparation of ligands for coordination chemistry and as a building block for more complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic properties. Quinoline derivatives have been studied for their antimicrobial , antifungal , and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic and optical properties .
作用机制
The mechanism of action of 5-Bromo-8-(bromomethyl)quinoline depends on its specific application. In biological systems, quinoline derivatives often interact with enzymes or receptors , inhibiting their activity or modulating their function. For example, some quinoline derivatives inhibit topoisomerase enzymes , which are essential for DNA replication and transcription .
相似化合物的比较
- 5-Chloro-8-(bromomethyl)quinoline
- 5-Iodo-8-(bromomethyl)quinoline
- 8-(Bromomethyl)quinoline
Comparison: 5-Bromo-8-(bromomethyl)quinoline is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and the types of reactions it undergoes. Compared to its chloro and iodo analogs, the bromo derivative is more reactive in nucleophilic substitution reactions due to the relatively weaker carbon-bromine bond .
属性
IUPAC Name |
5-bromo-8-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMZYNTVOVTLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522383 | |
| Record name | 5-Bromo-8-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88474-22-0 | |
| Record name | 5-Bromo-8-(bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-8-(bromomethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


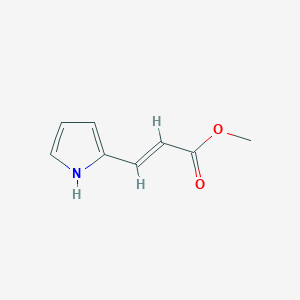
![2-bromo-5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene](/img/structure/B1338731.png)
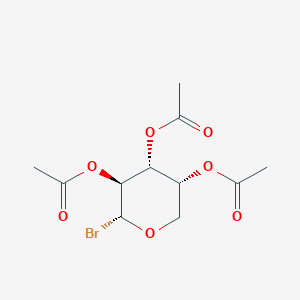
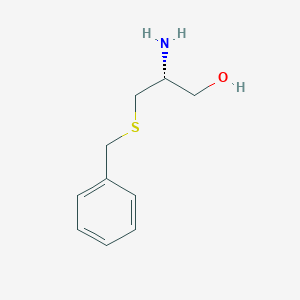
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
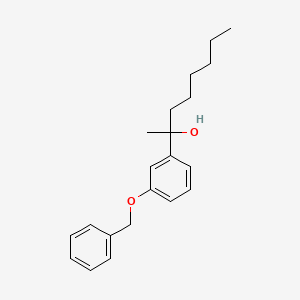
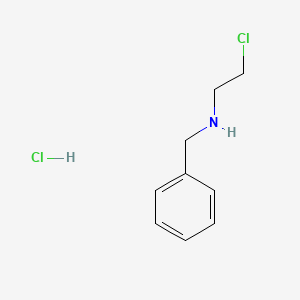
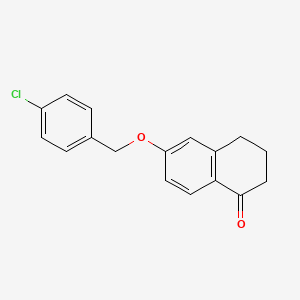
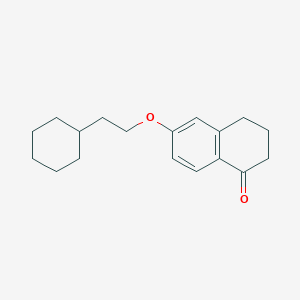

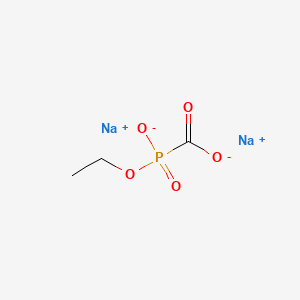
![4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid](/img/structure/B1338752.png)
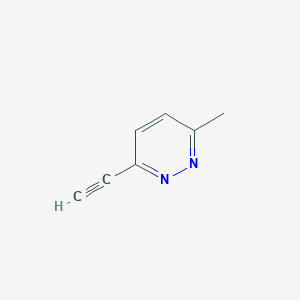
![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)
